

# Solubility and stability of Pretomanid-D5 in various solvents

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## Compound of Interest

Compound Name: Pretomanid-D5

Cat. No.: B15136256

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## Technical Guide: Solubility and Stability of Pretomanid-D5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an in-depth overview of the solubility and stability of **Pretomanid-D5**. Due to the limited availability of specific experimental data for the deuterated analog, **Pretomanid-D5**, the information presented herein is primarily based on the available data for the non-deuterated parent compound, Pretomanid. It is a reasonable scientific assumption that the deuteration at the specified positions in **Pretomanid-D5** will have a minimal effect on its fundamental physicochemical properties such as solubility and stability. However, for critical applications, it is recommended to perform specific validation for **Pretomanid-D5**.

## Introduction

**Pretomanid-D5** is the deuterated analog of Pretomanid, a novel nitroimidazooxazine antimycobacterial agent. Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB)[1][2].

**Pretomanid-D5** is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Pretomanid, owing to its similar chemical properties and distinct mass. A thorough understanding of its solubility and stability in various

solvents is crucial for the development of robust analytical methods, formulation studies, and ensuring the integrity of stock solutions and experimental samples.

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	(6S)-2-nitro-6-([4-(trifluoromethoxy)phenyl]methoxy)-6,7-dihydro-5H-imidazo[2,1-b][3,4]oxazine-5,5,6,7,7-d5	N/A
Molecular Formula	C <sub>14</sub> H <sub>7</sub> D <sub>5</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub>	N/A
Molecular Weight	364.29 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
LogP	2.75	[4][5]

## Solubility Profile of Pretomanid

The following tables summarize the known solubility of Pretomanid in various aqueous and organic solvents. This data serves as a strong proxy for the expected solubility of **Pretomanid-D5**.

### Aqueous Solubility

Pretomanid is poorly soluble in water, and its solubility is pH-dependent.

Solvent/Buffer	pH	Temperature (°C)	Solubility (mg/mL)	Reference
Water	Neutral	Not Specified	< 1	<a href="#">[4]</a> <a href="#">[5]</a>
Aqueous Buffer	6.5	Not Specified	0.17	<a href="#">[3]</a>
Aqueous Buffer	7.4	Not Specified	0.12	<a href="#">[3]</a>
Acetate Buffer	4.5	Not Specified	0.25	<a href="#">[3]</a>

## Organic Solvent Solubility

Pretomanid exhibits good solubility in several common organic solvents.

Solvent	Temperature (°C)	Solubility (mg/mL)	Reference
Methanol	Not Specified	10.4	<a href="#">[3]</a>
Ethanol	Not Specified	4.8	<a href="#">[3]</a>
Acetonitrile	Not Specified	2.5	<a href="#">[3]</a>
Dimethyl Sulfoxide (DMSO)	Not Specified	~33	<a href="#">[6]</a>
Dimethylformamide (DMF)	Not Specified	~33	<a href="#">[6]</a>

## Stability Profile of Pretomanid

The stability of Pretomanid has been evaluated under various stress conditions, providing insight into its degradation pathways. This information is critical for determining appropriate storage and handling conditions for both the parent compound and its deuterated analog.

### pH Stability

Condition	Observation	Reference
Acidic (e.g., gastrointestinal tract)	Stable	[3]
Basic	Moderate degradation	[3]

## Stability in Solution

Solvent	Temperature	Duration	Stability	Reference
Methanol (Stock Solution)	Room Temperature	~4 hours	Stable	[7]
Methanol (Stock Solution)	~-80°C	~4 months and 23 days	Stable	[7]
Human Plasma	~-20°C	At least 9 days	Stable	[7]
Human Plasma	~-80°C	At least 203 days	Stable	[7]

## Experimental Protocols

### Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for assessing thermodynamic solubility.

- Preparation of Saturated Solution:
  - Add an excess amount of **Pretomanid-D5** to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, clear glass vial. The excess solid should be visually apparent.
  - Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:

- After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
- Carefully withdraw a clear aliquot of the supernatant using a syringe.
- Filter the aliquot through a solvent-resistant, low-binding filter (e.g., 0.22  $\mu\text{m}$  PVDF or PTFE) to remove any remaining solid particles.
- Analysis:
  - Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
  - Quantify the concentration of **Pretomanid-D5** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Prepare a calibration curve using standards of known **Pretomanid-D5** concentrations to accurately determine the concentration in the sample.
- Calculation:
  - Calculate the solubility of **Pretomanid-D5** in the solvent by multiplying the measured concentration by the dilution factor.



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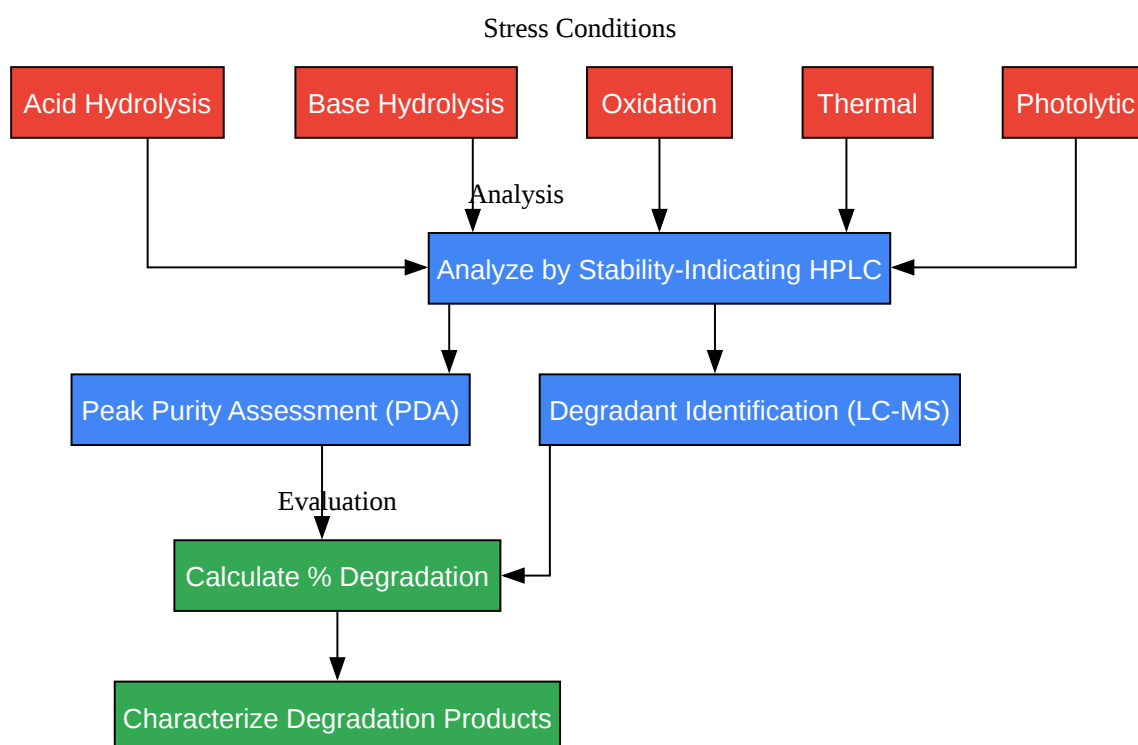
Caption: Workflow for Shake-Flask Solubility Determination.

## Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

- Stress Conditions:
  - Acid Hydrolysis: Dissolve **Pretomanid-D5** in a methanolic solution and add 0.1 N HCl. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
  - Base Hydrolysis: Dissolve **Pretomanid-D5** in a methanolic solution and add 0.1 N NaOH. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
  - Oxidative Degradation: Dissolve **Pretomanid-D5** in a methanolic solution and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
  - Thermal Degradation: Expose solid **Pretomanid-D5** to dry heat (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). Dissolve the stressed sample in a suitable solvent for analysis.
  - Photolytic Degradation: Expose a solution of **Pretomanid-D5** (e.g., in methanol) to UV light (e.g., 254 nm) and/or visible light for a specified duration or until a certain light exposure is achieved (as per ICH Q1B guidelines).
- Sample Analysis:
  - Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.
  - A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.
  - LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
- Data Evaluation:
  - Calculate the percentage of degradation for each stress condition.

- Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.
- Characterize the major degradation products.



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Caption: Workflow for Forced Degradation Stability Studies.

## Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of **Pretomanid-D5**, primarily based on data from its non-deuterated analog, Pretomanid. The provided data tables and experimental protocols offer a valuable resource for researchers and

scientists working with this compound. It is essential to handle and store **Pretomanid-D5** under appropriate conditions to ensure its integrity for use in sensitive analytical applications. For GMP or other regulated environments, specific validation of the solubility and stability of **Pretomanid-D5** is recommended.

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